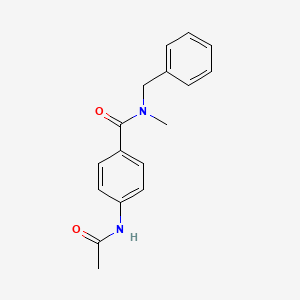

4-(acetylamino)-N-benzyl-N-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

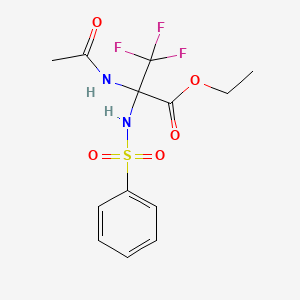

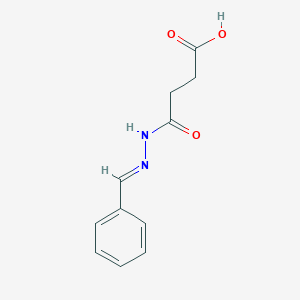

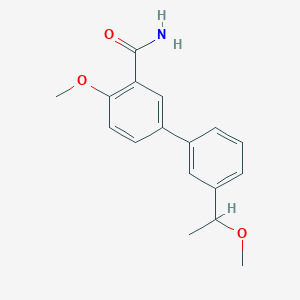

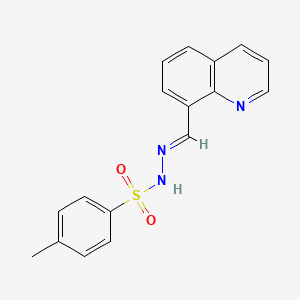

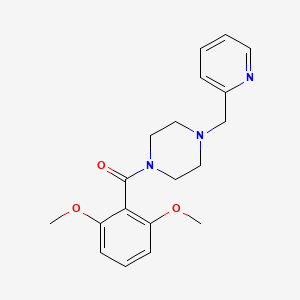

The synthesis of compounds related to 4-(acetylamino)-N-benzyl-N-methylbenzamide involves multiple steps, including acetylation, reduction, and various substitution reactions. For instance, compounds with similar structures have been synthesized through processes such as enantioselective synthesis, which involves starting from enantiopure precursors to achieve high yields and selectivity (Ramesh et al., 1999). Another method reported involves the reaction of specific crown ethers with acetic acid and hydroxylamine hydrochloride in the presence of a catalyst, demonstrating the variety of synthetic routes available for compounds with acetylamino and benzamide groups (Wei et al., 2004).

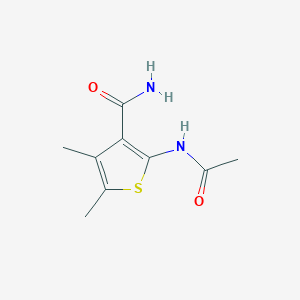

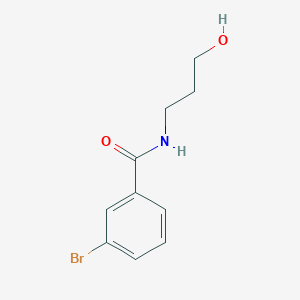

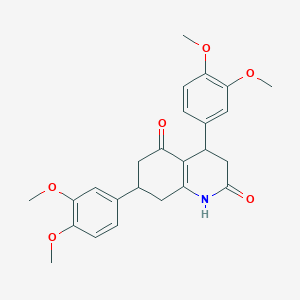

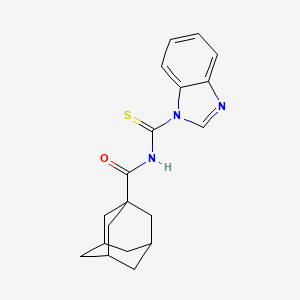

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's reactivity and potential interactions. For compounds like this compound, computational and spectroscopic methods, including NMR, UV-Vis, FT-IR, and Raman spectroscopy, have been employed to elucidate their structure. Quantum computational studies have been conducted to optimize the molecular geometry and explain vibrational frequencies, charge transfer mechanisms, and stability through natural bond orbital analysis (Rahuman et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of this compound involves interactions with various reagents and conditions, leading to the formation of different products. The compound's reactivity has been explored in the context of creating potent analgesics and understanding their binding affinity to receptors, indicating its utility in medicinal chemistry (Elliott et al., 2016).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystalline structure, are essential for the compound's application in various fields. Crystallographic studies and solubility tests help in understanding the compound's behavior in different environments. For example, studies on related compounds have highlighted the importance of hydrogen-bonded dimers in the crystalline structure, which can influence the compound's solubility and melting point (Jedrzejas et al., 1995).

Wissenschaftliche Forschungsanwendungen

Pharmacological and Environmental Impacts

Pharmacological Research : N-substituted benzamides, similar to 4-(acetylamino)-N-benzyl-N-methylbenzamide, have been extensively studied for their psychoactive properties. For instance, compounds like U-47700 have shown significant impact on opioid receptors, indicating a potential for euphoric effects and abuse. Research emphasizes the importance of understanding these compounds' pharmacokinetics, toxicology, and potential for misuse to address public health concerns (Sharma et al., 2018).

Environmental Toxicology : The environmental fate and toxicology of compounds with similar structures, such as parabens and acetaminophen, have been reviewed. Studies highlight their persistence in aquatic environments and potential endocrine-disrupting effects, raising concerns about continuous exposure and the need for effective wastewater treatment strategies (Haman et al., 2015); (Qutob et al., 2022).

Research and Monitoring Recommendations

The studies underscore the significance of international early warning systems in monitoring emerging psychoactive substances. Pre-emptive research is essential to provide comprehensive drug metabolism and pharmacokinetic data, facilitating early detection in toxicological samples. Additionally, the stereochemistry of these compounds, affecting their potency, necessitates advanced detection methods to ensure accurate assessment and mitigate potential harms (Sharma et al., 2018).

- The search for the “next” euphoric non-fentanil novel synthetic opioids on the illicit drugs market: current status and horizon scanning (Sharma et al., 2018).

- Occurrence, fate, and behavior of parabens in aquatic environments: a review (Haman et al., 2015).

- A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation (Qutob et al., 2022).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-acetamido-N-benzyl-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-13(20)18-16-10-8-15(9-11-16)17(21)19(2)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGIKVGQWZAYNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5512122.png)

![1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5512135.png)

![1-(3-chlorophenyl)-4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5512169.png)

![5-[3-(1-piperidinyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5512186.png)

![2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5512204.png)